REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[C:5]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)[S:4][C:3]=1[CH2:12][CH2:13][CH2:14][OH:15].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:5]1[S:4][C:3]2[CH2:12][CH2:13][CH2:14][O:15][C:2]=2[CH:6]=1 |f:1.2.3|
|
Name
|
3-[3-Bromo-5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanol
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC(=C1)C1OCCO1)CCCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
caesium carbonate
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture evacuated
|
Type
|
CUSTOM
|
Details
|
purged with Argon
|
Type
|
CUSTOM
|
Details
|
In a separate flask, were placed
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
ADDITION
|
Details
|
the resultant yellow solution of catalyst was added to the flask
|
Type
|
ADDITION
|
Details
|
containing the thiophene via syringe
|
Type
|
CUSTOM
|
Details
|
the flask once more evacuated
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Kieselguhr
|
Type
|
CUSTOM
|
Details
|
evaporated to low volume
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with 0-50% ethyl acetate in hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC=2OCCCC2S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |